4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with significant potential in various scientific fields. It features a benzoic acid moiety connected to a thienylmethylamino group, which imparts unique chemical properties and biological activities. This compound is classified under the category of amino benzoic acids, which are known for their diverse applications in medicinal chemistry and materials science.
The compound can be synthesized through specific chemical reactions involving 3-methyl-2-thienylmethylamine and 4-aminobenzoic acid. It is primarily sourced from laboratory synthesis, with potential industrial applications as well.
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is classified as an amino benzoic acid derivative. Its structural characteristics categorize it within the broader family of thienyl compounds, which are recognized for their aromatic properties and ability to participate in various chemical reactions.
The synthesis of 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid typically involves two main steps:
The reaction conditions for the coupling reaction typically involve:
The molecular formula for 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is C13H13NO2S. The structure consists of a benzoic acid core linked through an amine bond to a thienyl group, which features a methyl substituent.
The compound's molecular weight is approximately 249.31 g/mol. The presence of both polar and nonpolar functional groups contributes to its unique solubility characteristics and reactivity profiles.
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid can undergo several chemical transformations, including:
The primary products resulting from these reactions include sulfoxides, sulfones, halogenated derivatives, and other substituted aromatic compounds.
The mechanism of action for 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid involves its interaction with specific biological targets. The thienyl group can modulate enzyme activity or receptor binding through hydrophobic interactions and hydrogen bonding facilitated by the carboxylic acid moiety.
Research indicates that compounds with similar structures can influence various biochemical pathways, leading to effects such as anti-inflammatory and analgesic properties. The pharmacokinetics of this compound suggest that its bioavailability and efficacy may vary based on environmental factors like pH and temperature.
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid typically appears as a crystalline solid. It has moderate solubility in polar solvents such as water and ethanol due to the presence of the carboxylic acid group.
The compound exhibits typical characteristics of amino acids, including:
Relevant data indicate that its melting point ranges between 150°C to 160°C, while its boiling point remains variable depending on purity and atmospheric pressure conditions.
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid has several notable applications across various scientific disciplines:
The compound features a benzoic acid core linked via an amino bridge (–NH–) to a 3-methylthiophene heterocycle. The molecular formula is C₁₃H₁₃NO₂S (molar mass: 247.31 g/mol), incorporating several key functional groups: carboxylic acid (–COOH), secondary amine (–NH–), and electron-rich thiophene with a methyl substituent at the 3-position [7]. This arrangement creates an electron-donor (thiophene)-acceptor (benzoic acid) system capable of intramolecular charge transfer.
Nomenclature and Synonyms:
Table 1: Structural and Chemical Identifier Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molar Mass | 247.31 g/mol |
| SMILES | OC(=O)c1ccc(cc1)NCc1sccc1C |
| CAS Registry Number | 869950-51-6 |
| Alternate Representations | 4-[(3-Methylthiophen-2-yl)methylamino]benzoate (CID 7407059) [1] |
The molecular geometry enables hydrogen bonding (via –COOH and –NH– groups) and π-π stacking interactions (through aromatic rings), which influence its crystalline packing and solubility behavior. Spectroscopic characterization would typically include distinctive FTIR absorptions at ≈1670 cm⁻¹ (C=O stretch), ≈3200 cm⁻¹ (O–H stretch), and ¹H NMR signals at δ ≈ 6.8–7.9 ppm (aromatic protons) [7].
The precise synthetic origin of 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid remains undocumented in mainstream literature, though its structural motifs align with early 21st-century developments in heterocyclic chemistry. The compound likely emerged from research exploring:
No single publication or patent claims its discovery, suggesting it was developed as an intermediate during broader medicinal chemistry programs. Its CAS registration (869950-51-6) implies synthesis between 2000–2010, coinciding with increased interest in thiophene-benzoic acid conjugates for kinase inhibition and G-protein-coupled receptor (GPCR) modulation [6] [8].
Medicinal Chemistry Applications
This compound’s significance stems from its dual-functionality:
Table 2: Comparative Analysis of Structurally Related Compounds
| Compound Name | CAS RN | Molecular Formula | Key Features |
|---|---|---|---|
| 2-Amino-3-methylbenzoic acid | 4389-45-1 | C₈H₉NO₂ | Aminobenzoic acid isomer [2] |
| 4-Amino-3-methylbenzoic acid | 2486-70-6 | C₈H₉NO₂ | Regioisomer with ortho-methyl |
| Methyl 4-aminobenzoate | 619-45-4 | C₈H₉NO₂ | Ester derivative |
| 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid | 903746-53-2 | C₁₄H₁₃NO₃S | Acetyl-linked analog [4] |
Materials Science Applications
Emerging research suggests utility in advanced materials:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4